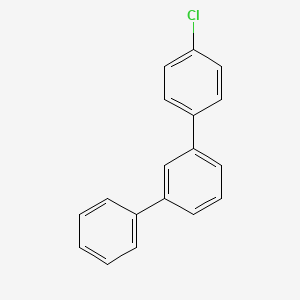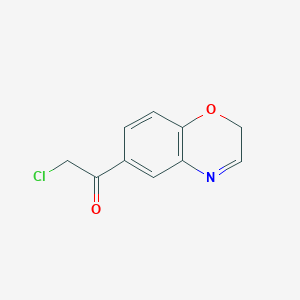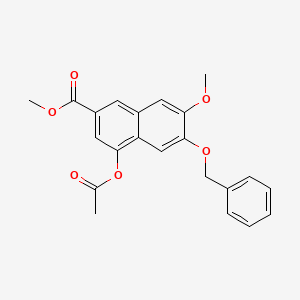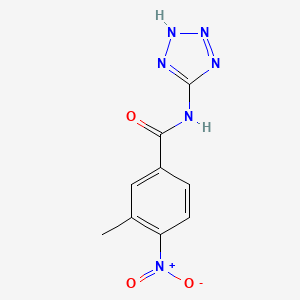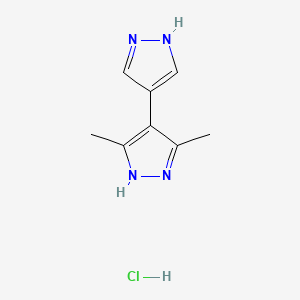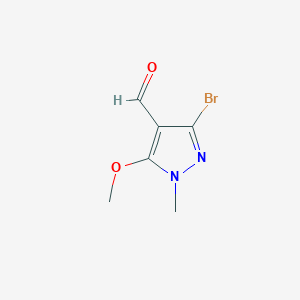
3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde is a heterocyclic compound that features a pyrazole ring substituted with bromine, methoxy, and methyl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde typically involves the bromination of a pyrazole precursor followed by functional group modifications. One common method includes the reaction of 3-hydroxy-1H-pyrazole-5-ethyl acetate with phosphorus tribromide in acetonitrile, followed by refluxing for 15 hours . The reaction mixture is then cooled and extracted to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxylic acid.
Reduction: 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-methanol.
Scientific Research Applications
3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is a key intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The presence of the bromine, methoxy, and aldehyde groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and potential for diverse applications. The presence of the methoxy group, in particular, can influence its electronic properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
3-bromo-5-methoxy-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-6(11-2)4(3-10)5(7)8-9/h3H,1-2H3 |
InChI Key |
RIBDAIMITPQRGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


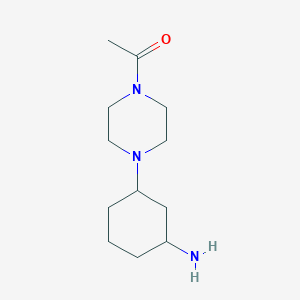
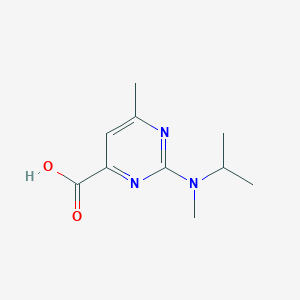
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
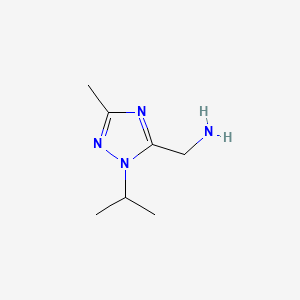

![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
